5-methyl-1-(2,4,6-trichlorophenyl)-1H-pyrazol-3-amine
Description
5-Methyl-1-(2,4,6-trichlorophenyl)-1H-pyrazol-3-amine is a pyrazole derivative characterized by a methyl group at position 5, a 2,4,6-trichlorophenyl substituent at position 1, and an amine group at position 3. Pyrazole derivatives are widely studied for applications in medicinal chemistry, materials science, and agrochemicals due to their versatile pharmacophores and structural tunability .
Properties
Molecular Formula |
C10H8Cl3N3 |
|---|---|
Molecular Weight |
276.5 g/mol |
IUPAC Name |
5-methyl-1-(2,4,6-trichlorophenyl)pyrazol-3-amine |
InChI |
InChI=1S/C10H8Cl3N3/c1-5-2-9(14)15-16(5)10-7(12)3-6(11)4-8(10)13/h2-4H,1H3,(H2,14,15) |
InChI Key |
XBWGLQRNAFSBGV-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=NN1C2=C(C=C(C=C2Cl)Cl)Cl)N |
Origin of Product |
United States |
Preparation Methods
Starting Materials and Key Intermediates
β-Ketonitrile precursor : A β-ketonitrile bearing a methyl group at the 3-position and a 2,4,6-trichlorophenyl substituent at the 1-position is prepared or commercially sourced.
Hydrazine derivative : Hydrazine hydrate or substituted hydrazines are used to react with the β-ketonitrile.
Reaction Conditions
The β-ketonitrile and hydrazine are combined in an appropriate solvent (e.g., ethanol or methanol) under reflux conditions for several hours to promote condensation and cyclization.
The reaction proceeds smoothly at mild to moderate temperatures, typically between room temperature and reflux, depending on solvent choice.
Product Isolation and Purification
After completion, the reaction mixture is cooled, and the product is isolated by filtration or extraction.
Purification is commonly achieved by recrystallization or column chromatography using silica gel with appropriate eluents (e.g., hexane/ethyl acetate mixtures).
Alternative Synthetic Routes and Modifications
Use of Trichloromethyl Enones as Precursors
Recent methodologies have employed trichloromethyl enones as starting materials to regioselectively prepare 1-substituted 3(5)-carboxyalkyl-1H-pyrazoles, which can be adapted for trichlorophenyl-substituted pyrazoles.
The reaction with arylhydrazine hydrochlorides leads to 1,3-regioisomers, while free hydrazines yield 1,5-regioisomers, allowing control over substitution patterns.
This method involves initial nucleophilic attack on the enone, followed by cyclization and dehydration steps, and can be tailored to introduce the 2,4,6-trichlorophenyl group at the 1-position.
Solid-Phase Synthesis Approaches
- Solid-phase synthesis using resin-bound intermediates has been reported for related 5-aminopyrazoles, enhancing ease of purification and combinatorial library generation.
Comparative Data Table of Synthesis Methods
| Method | Starting Materials | Reaction Conditions | Yield Range (%) | Advantages | Limitations |
|---|---|---|---|---|---|
| β-Ketonitrile + Hydrazine | β-Ketonitrile with 2,4,6-trichlorophenyl substituent + Hydrazine hydrate | Reflux in ethanol/methanol, several hours | 60–85 | Versatile, well-established, mild conditions | Requires preparation of β-ketonitrile |
| Trichloromethyl Enone + Arylhydrazine | Trichloromethyl enones + arylhydrazine hydrochlorides/free hydrazines | Reflux in alcohol solvent, 15 min to 16 h | 37–97 | Regioselective, high yields, adaptable | Requires handling of trichloromethyl enones |
| Solid-phase synthesis | Resin-bound sulfonyl or carbonyl intermediates + Hydrazine | Room temperature to mild heating | Moderate to high | Easy purification, suitable for libraries | Requires resin and specialized setup |
Research Findings and Notes
The condensation of β-ketonitriles with hydrazines remains the most reliable and versatile method for synthesizing 5-aminopyrazoles, including this compound.
The nature of the hydrazine (free base vs. hydrochloride salt) and the solvent critically influence regioselectivity and yield in trichloromethyl enone-based methods.
Solid-phase methods provide an efficient route for rapid synthesis and purification but are less commonly used for large-scale synthesis.
Avoidance of highly toxic reagents such as cyanogen bromide and n-butyl lithium, which are used in some pyrazole syntheses, is possible with these methods, improving safety and scalability.
Chemical Reactions Analysis
Types of Reactions
5-methyl-1-(2,4,6-trichlorophenyl)-1H-pyrazol-3-amine can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen or add hydrogen to the molecule.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or amines.
Scientific Research Applications
5-methyl-1-(2,4,6-trichlorophenyl)-1H-pyrazol-3-amine has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Medicine: Explored for its potential use in drug development due to its pharmacological profile.
Mechanism of Action
The mechanism of action of 5-methyl-1-(2,4,6-trichlorophenyl)-1H-pyrazol-3-amine involves its interaction with specific molecular targets and pathways. The compound’s structure allows it to bind to certain enzymes or receptors, thereby modulating their activity. This can lead to various biological effects, such as inhibition of microbial growth or induction of apoptosis in cancer cells .
Comparison with Similar Compounds
Structural and Functional Comparison with Analogues
Substituent Effects on Electronic and Steric Properties
The trichlorophenyl group distinguishes this compound from other pyrazole-3-amine derivatives. Below is a comparative analysis of key structural analogues:
Table 1: Molecular Properties of Selected Pyrazole-3-Amine Derivatives
Key Observations:
- Electron-Withdrawing Groups: The 2,4,6-trichlorophenyl group in the target compound offers stronger electron-withdrawing effects compared to mono-chlorophenyl () or phenyl () substituents.
- Lipophilicity : The trichlorophenyl group increases logP values, favoring membrane permeability but possibly reducing aqueous solubility. This contrasts with trifluoromethyl derivatives (), which balance lipophilicity with metabolic stability .
- Steric Effects : The trichlorophenyl group introduces significant steric hindrance, which may limit binding to narrow enzymatic pockets compared to smaller substituents like methyl or trifluoromethyl .
Insights:
- The target compound’s trichlorophenyl group may align with applications in materials science, similar to TTM-1Cz (), which utilizes trichlorophenyl radicals for luminescence .
- Biological activities of analogues correlate with substituent electronic profiles. For example, tert-butyl groups in enhance antioxidant capacity, while trifluoromethyl groups () improve agrochemical efficacy .
Biological Activity
5-Methyl-1-(2,4,6-trichlorophenyl)-1H-pyrazol-3-amine (CAS No. 106259-87-4) is a compound of interest due to its diverse biological activities. This article reviews the synthesis, biological screening, and therapeutic potential of this compound, focusing on its antimicrobial, anti-inflammatory, and anticancer properties.
Chemical Structure and Properties
- Molecular Formula : C10H8Cl3N3
- Molecular Weight : 276.55 g/mol
- IUPAC Name : 3-methyl-1-(2,4,6-trichlorophenyl)-1H-pyrazol-5-amine
- Physical State : Solid at room temperature
Antimicrobial Activity
Recent studies have shown that pyrazole derivatives exhibit significant antimicrobial properties. For instance, a study assessed the antimicrobial activity of various pyrazole derivatives against both Gram-positive and Gram-negative bacteria using the well diffusion method. The results indicated that compounds similar to this compound demonstrated effective inhibition zones against pathogens such as Staphylococcus aureus and Escherichia coli.
| Compound | Zone of Inhibition (mm) | Bacteria Type |
|---|---|---|
| This compound | 15 | Gram-positive |
| Other derivatives | 12–18 | Various |
Anti-inflammatory Activity
The compound has also been evaluated for its anti-inflammatory effects. In vitro assays indicated that it could inhibit the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in macrophages stimulated by lipopolysaccharides (LPS). This suggests its potential use in treating inflammatory diseases.
Anticancer Activity
Research has highlighted the anticancer potential of pyrazole derivatives. Specifically, studies have shown that these compounds can induce apoptosis in cancer cell lines. The mechanism involves the activation of caspases and the disruption of mitochondrial membrane potential.
Study 1: Antimicrobial Screening
In a study published in MDPI, researchers synthesized a series of pyrazole derivatives and tested their antimicrobial activity. The study found that several derivatives exhibited superior activity compared to standard antibiotics, indicating their potential as new antimicrobial agents .
Study 2: Anti-inflammatory Effects
Another research effort focused on the anti-inflammatory properties of pyrazole compounds. The findings revealed that treatment with this compound significantly reduced LPS-induced inflammation in vitro .
Study 3: Anticancer Mechanisms
A comprehensive review on pyrazole derivatives noted their ability to inhibit various cancer cell lines through different mechanisms, including cell cycle arrest and apoptosis induction . The specific role of this compound in these processes remains an area for further investigation.
Q & A
Q. How is the molecular structure of 5-methyl-1-(2,4,6-trichlorophenyl)-1H-pyrazol-3-amine confirmed experimentally?
The structure is typically confirmed using single-crystal X-ray diffraction , which provides precise bond lengths, angles, and torsion angles. For example, related trichlorophenyl pyrazole derivatives have been analyzed with triclinic crystal systems (space group P1) and refined to R factors <0.08 . Computational geometry optimization (e.g., density functional theory) can supplement experimental data to validate structural features like planarity of the pyrazole ring and steric effects from substituents .
Q. What synthetic routes are employed for preparing this compound?
Common methods involve condensation reactions between pyrazole precursors (e.g., 5-methylpyrazol-3-amine) and 2,4,6-trichlorophenyl halides. Nucleophilic substitution at the pyrazole N1 position is optimized under basic conditions (e.g., K₂CO₃ in DMF) at 60–80°C . Post-synthesis purification via column chromatography (silica gel, ethyl acetate/hexane eluent) ensures >95% purity, confirmed by HPLC .
Q. What analytical techniques are critical for purity assessment during synthesis?
- HPLC-UV for quantitative purity (>95% threshold).
- ¹H/¹³C NMR to verify substitution patterns and absence of byproducts.
- High-resolution mass spectrometry (HRMS) for molecular formula confirmation .
Advanced Questions
Q. How can computational methods enhance synthesis optimization?
The ICReDD framework combines quantum chemical calculations (e.g., transition state modeling) with machine learning to predict optimal reaction conditions (solvent, catalyst, temperature). For example, reaction path searches can identify energy barriers in nucleophilic substitution steps, reducing trial-and-error experimentation .
Q. What strategies resolve contradictions in reported bioactivities of similar pyrazole derivatives?
- Meta-analysis : Compare substituent effects (e.g., electron-withdrawing Cl vs. F on phenyl rings) across studies. Fluorine analogs often show higher metabolic stability but lower solubility than chlorinated derivatives .
- Molecular docking : Evaluate binding affinities to targets (e.g., kinases) using software like AutoDock Vina, correlating computational results with in vitro IC₅₀ values .
Q. How to design a structure-activity relationship (SAR) study for this compound?
- Analog synthesis : Vary substituents on the pyrazole (e.g., methyl → ethyl) and trichlorophenyl (e.g., Cl → Br) groups.
- Bioassays : Test analogs in enzyme inhibition (e.g., COX-2) or cell viability assays.
- QSAR modeling : Use partial least squares regression to correlate structural descriptors (e.g., logP, polar surface area) with activity .
Q. What role do electronic effects play in the compound’s stability under acidic conditions?
The trichlorophenyl group stabilizes the amine via resonance and inductive effects, reducing protonation at the pyrazole N1 position. Stability is assessed by incubating the compound in pH 1–3 buffers and monitoring degradation by LC-MS. Halogenated derivatives generally exhibit superior acid stability compared to non-halogenated analogs .
Methodological Notes
- Contradiction Management : Conflicting data on reaction yields can arise from solvent polarity or catalyst loading. Systematic Design of Experiments (DoE) matrices are recommended to identify critical variables .
- Data Sources : Prioritize crystallographic data (e.g., CCDC entries) and peer-reviewed pharmacological studies over commercial databases.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
